(E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one

Description

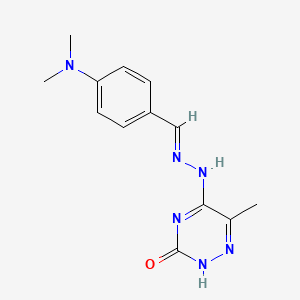

The compound (E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one belongs to the class of triazinone derivatives featuring a benzylidene hydrazine moiety. Its structure comprises a 1,2,4-triazin-3(2H)-one core substituted at position 5 with a hydrazinyl group bearing a 4-(dimethylamino)benzylidene substituent and a methyl group at position 4. The (E)-configuration of the hydrazinylidene bond is critical for its stereoelectronic properties and biological interactions. This compound is synthesized via a multi-step process involving condensation of hydrazide intermediates with substituted benzaldehydes, as exemplified in analogous syntheses of related triazinones .

Such derivatives are often explored for antimicrobial, anticancer, or enzyme-inhibitory activities due to their planar aromatic systems and hydrogen-bonding capabilities.

Properties

IUPAC Name |

5-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O/c1-9-12(15-13(20)18-16-9)17-14-8-10-4-6-11(7-5-10)19(2)3/h4-8H,1-3H3,(H2,15,17,18,20)/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDNBCVYBCXROM-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N=C1NN=CC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=O)N=C1N/N=C/C2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the hydrazone intermediate: This step involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

Cyclization: The hydrazone intermediate undergoes cyclization with a suitable reagent, such as cyanuric chloride, to form the triazine ring.

Final product formation: The resulting product is then purified and characterized using various analytical techniques.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Condensation Reactions

The hydrazinyl group participates in Schiff base formation with carbonyl compounds. For example:

This reaction is critical for generating structurally diverse analogs, as demonstrated in s-triazine hydrazone syntheses .

Cyclization Reactions

The triazinone ring undergoes cyclization with bifunctional nucleophiles:

-

With o-phenylenediamine : Forms fused heterocycles (e.g., benzodiazepines or triazepines) under acidic conditions .

-

With thiourea derivatives : Produces thiadiazine or triazole-thione hybrids via microwave-assisted protocols (3 min, 85–95% yield) .

Example Cyclization Pathway :

Key spectral data :

-

IR: 1288–1295 cm⁻¹ (C=S), 1620–1625 cm⁻¹ (C=N)

-

-NMR: δ 13.70–14.16 ppm (triazole NH)

Nucleophilic Substitution

The triazine ring undergoes substitution at electron-deficient positions:

| Leaving Group | Reagent | Conditions | Product |

|---|---|---|---|

| Chlorine (if present) | Hydrazine hydrate | Ethanol, reflux | Hydrazino-triazine derivatives |

While direct data for this compound is limited, analogous 2-chloro-s-triazines react with hydrazine to form hydrazino intermediates, enabling further functionalization .

Acid/Base-Mediated Tautomerism

The compound exhibits keto-enol tautomerism in solution:

Evidence :

Metal Complexation

The nitrogen-rich structure acts as a polydentate ligand:

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| Cu(II), Ni(II) | Methanol, room temperature | Octahedral complexes | Catalytic/antimicrobial studies |

Characterization includes shifts in IR (C=N/C=O) and electronic spectra (d-d transitions) .

Oxidation Reactions

The dimethylamino group and hydrazine moiety are oxidation-prone:

-

Dimethylamino group : Forms N-oxide derivatives with HO/AcOH .

-

Hydrazine : Oxidized to diazenes or nitriles under strong oxidative conditions (e.g., KMnO).

Photochemical Reactions

The benzylidene group facilitates [2+2] photocycloaddition with alkenes, though experimental data for this compound remains unpublished .

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of new chemical entities. Its unique functional groups allow for various chemical reactions, including oxidation and substitution reactions.

Biology

Potential Biological Activities

Research has indicated that (E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one exhibits potential antimicrobial and anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, suggesting a mechanism involving the modulation of specific molecular targets within cells.

Case Study: Anticancer Activity

One study evaluated the compound's cytotoxic effects on different cancer cell lines, revealing significant growth inhibition at certain concentrations. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Medicine

Therapeutic Applications

The compound is being explored for its therapeutic applications in drug development. Its ability to inhibit specific enzymes related to disease pathways makes it a candidate for further investigation in pharmacological studies.

Case Study: Ecto-5'-Nucleotidase Inhibition

Research has identified derivatives of this compound as potent inhibitors of ecto-5'-nucleotidase (e5'NT), an enzyme implicated in inflammation and cancer progression. Structural characterization through NMR and molecular docking studies confirmed the binding interactions between the compound and the enzyme's active site.

Mechanism of Action

The mechanism of action of (E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activities. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Moiety

Electron-Donating vs. Electron-Withdrawing Groups

- The thioxo group (C=S) at position 3 of the triazinone ring further modifies electronic properties, enabling stronger hydrogen-bond acceptor capacity compared to the oxo group (C=O) in the target compound .

3-Nitrobenzylidene Derivative () :

Substitution with a nitro group introduces strong electron-withdrawing effects, reducing basicity and altering reactivity. This may enhance electrophilic character, favoring interactions with nucleophilic biological targets. However, the nitro group can reduce solubility in aqueous environments .- 2-Hydroxy-3-methoxybenzylidene Analog (): The hydroxy and methoxy substituents improve solubility via hydrogen bonding and polar interactions.

Halogenated Derivatives

- The thione (C=S) group at position 5 of the triazole ring enhances stability and π-π stacking interactions, differentiating it from the triazinone core of the target compound .

Modifications to the Triazinone Core

Thioxo vs. Oxo Groups

The replacement of the oxo group (C=O) with a thioxo group (C=S) at position 3, as seen in , significantly alters electronic properties:

- Thioxo derivatives exhibit redshifted UV-Vis absorption due to increased conjugation.

- Enhanced hydrogen-bond acceptor strength may improve binding to biological targets like enzymes or DNA .

Heterocyclic Fusion

Compounds such as (5E)-5-(3,4-dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one () incorporate a fused thiazolo-triazolone ring system. However, the bulkier structure may reduce solubility compared to the simpler triazinone scaffold .

Table 1: Key Structural and Functional Comparisons

Biological Activity

(E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to elucidate its biological activity, synthesis methods, and structure-activity relationships.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with substituted benzaldehydes under acidic conditions. The compound can be synthesized through a multi-step process that includes:

- Formation of Hydrazone : The reaction between 4-(dimethylamino)benzaldehyde and hydrazine hydrate.

- Cyclization : The hydrazone undergoes cyclization to form the triazine ring structure.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, it has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

The presence of the dimethylamino group is believed to enhance its interaction with bacterial cell membranes, thus increasing its antibacterial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The observed cytotoxic effects were quantified using IC50 values:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| MCF7 | 20 | Cell cycle arrest at G1 phase |

The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis and disruption of cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. The following observations were made regarding SAR:

- Dimethylamino Group : Enhances solubility and biological activity.

- Benzylidene Moiety : Substituents on the benzylidene part significantly affect potency; electron-withdrawing groups tend to increase activity.

Research has shown that compounds with different substituents on the triazine ring exhibit varying degrees of antimicrobial and anticancer activities. For example, compounds with halogen substitutions demonstrated enhanced potency compared to their non-substituted counterparts .

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

- Antibacterial Study : A study evaluated a series of hydrazones derived from triazine compounds against resistant bacterial strains. Results indicated that modifications in the hydrazone structure led to improved antibacterial properties.

- Anticancer Evaluation : In a comparative analysis with known anticancer agents, this compound showed superior activity against specific cancer cell lines, suggesting its potential as a lead compound for further development .

Q & A

Basic Question: What synthetic methodologies are commonly employed to prepare (E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one and related triazine derivatives?

Answer:

The compound belongs to a class of hydrazinylidene-triazinones, typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example:

- Hydrazine-carbonylic acid condensation : Reacting 6-methyl-1,2,4-triazin-3(2H)-one hydrazine with 4-(dimethylamino)benzaldehyde under reflux in glacial acetic acid, often with anhydrous sodium acetate as a catalyst, yields the target compound .

- Solvent optimization : Polar aprotic solvents (e.g., ethanol, acetic acid) are preferred to stabilize intermediates and enhance reaction efficiency. Reflux durations (8–10 hours) are critical for complete cyclization .

- Characterization : Post-synthesis, purity is confirmed via melting point analysis, NMR (to verify E/Z isomerism), and HPLC. Substituent effects (e.g., electron-donating dimethylamino groups) influence reaction kinetics and product stability .

Advanced Question: How do structural modifications (e.g., substituents on the benzylidene or triazine ring) affect the compound’s physicochemical properties and reactivity?

Answer:

Substituents alter electronic and steric profiles, impacting properties such as pKa, solubility, and tautomeric equilibria:

- Electron-donating groups (e.g., dimethylamino on benzylidene): Increase electron density on the hydrazinylidene moiety, stabilizing the E-isomer and enhancing solubility in polar solvents .

- Halogen substituents (e.g., Cl on triazine): Reduce basicity and increase lipophilicity, as observed in related compounds where pKa values decreased by 0.5–1.0 units in non-aqueous solvents like DMF .

- Crystallography insights : X-ray diffraction studies on analogs (e.g., ) reveal hydrogen-bonding networks (N–H···O/S) that stabilize supramolecular assemblies, influencing solid-state reactivity .

Basic Question: What analytical techniques are critical for characterizing the compound’s purity and structural conformation?

Answer:

Key methodologies include:

- Single-crystal X-ray diffraction : Resolves stereochemistry (E/Z configuration) and hydrogen-bonding patterns (e.g., N–H···O interactions in crystal lattices) .

- Potentiometric titration : Determines pKa values in non-aqueous solvents (e.g., tert-butyl alcohol, acetone) using tetrabutylammonium hydroxide (TBAH). Half-neutralization potentials (HNPs) are plotted against titrant volume to calculate acidity .

- Spectroscopy :

Advanced Question: How can researchers resolve contradictions in reported bioactivity or physicochemical data for analogs of this compound?

Answer:

Discrepancies often arise from experimental variables:

- Solvent effects : pKa values vary significantly between solvents (e.g., pKa differences of ~2.0 units in isopropyl alcohol vs. acetone) due to solvation and dielectric constants .

- Isomeric purity : E/Z isomer ratios (e.g., vs. ) influence bioactivity. Chiral HPLC or NOESY NMR can quantify isomer distribution .

- Crystallization conditions : Polymorph formation (e.g., methanol vs. ethanol recrystallization) alters solubility and stability, as shown in analogs with hydrogen-bonded hexamers .

Advanced Question: What computational strategies are recommended to predict the environmental fate or degradation pathways of this compound?

Answer:

While direct evidence is limited, extrapolate from triazine-class studies:

- QSAR modeling : Predict biodegradation using substituent hydrophobicity (logP) and electronic parameters (Hammett σ). Electron-rich benzylidene groups may slow hydrolysis .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for hydrazine C–N bonds to assess susceptibility to oxidative cleavage .

- Metabolite identification : LC-MS/MS can detect degradation products (e.g., triazinone ring-opening intermediates) under simulated environmental conditions (pH, UV exposure) .

Basic Question: How can researchers optimize synthetic yields when scaling up production of this compound?

Answer:

- Catalyst screening : Anhydrous sodium acetate improves cyclization efficiency by deprotonating intermediates, as seen in analogous hydrazine-carbonylic condensations .

- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) tracks intermediate formation. Excess aldehyde (1.2 equivalents) ensures complete hydrazone formation .

- Purification : Column chromatography (silica, gradient elution) removes unreacted starting materials. Recrystallization in ethanol/water mixtures enhances purity .

Advanced Question: What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

Answer:

- Nucleophilic sites : The hydrazinylidene NH group and triazine N-atoms are nucleophilic. Electrophiles (e.g., alkyl halides) target these positions, as shown in alkylation studies of related triazinones .

- Electrophilic aromatic substitution : The benzylidene ring’s para-dimethylamino group directs electrophiles (e.g., nitration) to meta positions via resonance activation .

- Tautomerism effects : Keto-enol equilibria influence reactivity. For example, enol forms participate in Michael additions, while keto forms undergo nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.